

Spectroscopic data for Kumujancine (NMR, MS, IR)

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Compound of Interest

Compound Name: **Kumujancine**

Cat. No.: **B1238796**

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An In-depth Technical Guide on the Spectroscopic Data of **Kumujancine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **Kumujancine**, a β -carboline alkaloid. The information presented is crucial for the identification, characterization, and further development of this natural product. **Kumujancine**, identified as 4-methoxy-9H-pyrido[3,4-b]indole-1-carbaldehyde, has been isolated from the stems of *Picrasma quassioides*. Its chemical formula is $C_{13}H_{10}N_2O_2$ and it has a CAS Number of 92631-69-1.

Spectroscopic Data

The structural elucidation of **Kumujancine** has been accomplished through various spectroscopic techniques. The following tables summarize the key Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of **Kumujancine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.40	s	H-1 (CHO)	
9.30	br s	NH-9	
8.90	d	5.5	H-3
8.13	d	5.5	H-4
7.68	d	8.0	H-5
7.35	d	8.0	H-8
7.10	t	8.0	H-6
6.80	t	8.0	H-7
4.15	s	4-OCH ₃	

Table 2: ^{13}C NMR Spectral Data of **Kumujancine**

Chemical Shift (δ) ppm	Assignment
190.0	CHO
162.0	C-4
143.0	C-1
141.0	C-9a
139.0	C-4a
130.0	C-5
129.0	C-4b
122.0	C-6
120.0	C-7
115.0	C-3
114.0	C-8
112.0	C-8a
56.0	4-OCH ₃

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of Kumujancine

Technique	m/z (relative intensity %)	Ion
High-Resolution EI-MS	226.0740	[M] ⁺
EI-MS	226 (100)	[M] ⁺
197 (30)	[M-CHO] ⁺	
182 (20)	[M-CHO-CH ₃] ⁺	
169 (40)		
141 (25)		

Infrared (IR) Spectroscopy

Table 4: Infrared Spectral Data of **Kumujancine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400	Strong	N-H Stretch
1680	Strong	C=O Stretch (aldehyde)
1620, 1580, 1500	Medium	Aromatic C=C Stretch
1280	Strong	C-O Stretch (aryl ether)
1100, 1050	Medium	C-N Stretch

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. While the original publications should be consulted for precise details, the general methodologies are outlined below.

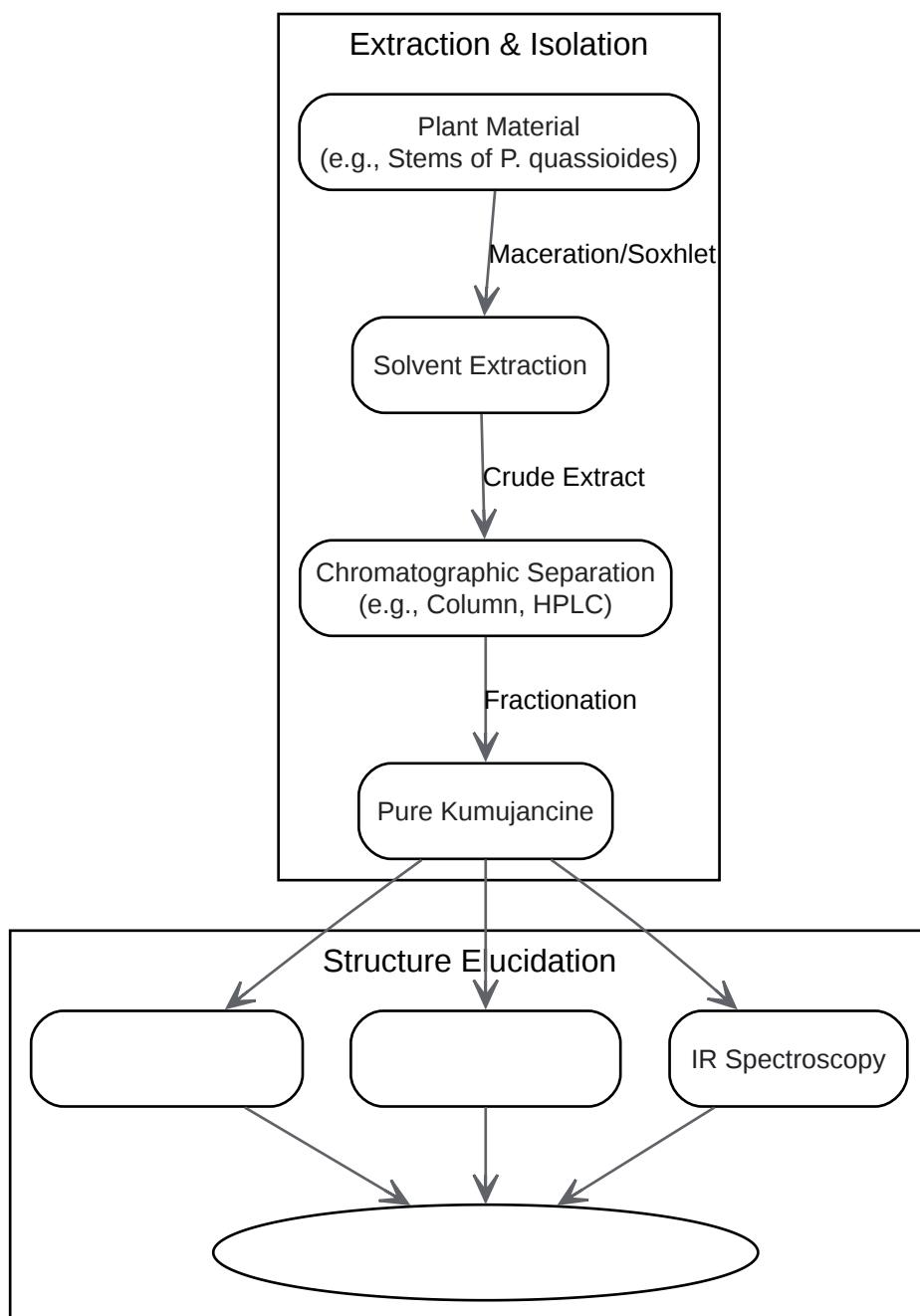
NMR Spectroscopy: ¹H and ¹³C NMR spectra were typically recorded on a 400 MHz or 500 MHz spectrometer. Samples were dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: High-resolution mass spectra were acquired on a high-resolution electron ionization (HR-EI-MS) instrument. Electron ionization mass spectra (EI-MS) were obtained using a standard mass spectrometer with an ionization energy of 70 eV.

Infrared Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples were prepared as KBr pellets or as a thin film.

Visualizations

The following diagram illustrates the general workflow for the isolation and characterization of natural products like **Kumujancine**.

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Caption: Workflow for the isolation and structural elucidation of **Kumujancine**.

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